1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Indole Derivatives : 1-(2-Hydroxy-3-morpholin-4-yl-propyl)-1H-indole-3-carbaldehyde is involved in the synthesis of various indole derivatives. For instance, it undergoes reactions with epichlorohydrin, forming 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This compound reacts further to produce crotonic condensation products while retaining the oxirane ring under certain conditions (Suzdalev & Den’kina, 2011).
- Reactions with Dienophiles : The compound participates in reactions with dienophiles, leading to various products like substitution products, redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts. These reactions showcase its versatility in organic synthesis (Medion-Simon & Pindur, 1991).
Antimicrobial Applications
- Antimicrobial Activity : The compound has been utilized in the synthesis of linezolid-like molecules. These molecules demonstrated significant antimicrobial activities, including antitubercular effects, showcasing potential pharmaceutical applications (Başoğlu et al., 2012).
Chemical Interactions and Modifications
- Aminomethylation Reactions : Aminomethylation of tetrahydroindoles and pyrroles with cyclic amines like morpholine leads to the formation of aminomethyl derivatives. These reactions are crucial for synthesizing biologically active polymers and new indole derivatives (Markova et al., 2017).
Natural Sources and Derivatives
- Isolation from Natural Sources : Indole derivatives, similar to the compound , have been isolated from natural sources like marine sponges. These compounds, including 5-hydroxy-1H-indole-3-carbaldehyde, have been identified and characterized, indicating the potential for discovering novel substances from natural environments (Abdjul et al., 2015).
Spectroscopic Studies
- Spectroscopic Analysis : Spectroscopic methods like UV, IR, NMR, and mass spectrometry are employed to study the properties of indole derivatives, including those related to this compound. These studies are essential for understanding the chemical structure and properties of these compounds (Acheson et al., 1979).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential anticancer properties, as well as investigation into its mechanism of action. Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be studied in more detail .
properties
IUPAC Name |
1-(2-hydroxy-3-morpholin-4-ylpropyl)indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-12-13-9-18(16-4-2-1-3-15(13)16)11-14(20)10-17-5-7-21-8-6-17/h1-4,9,12,14,20H,5-8,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHFLNIOJDCZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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